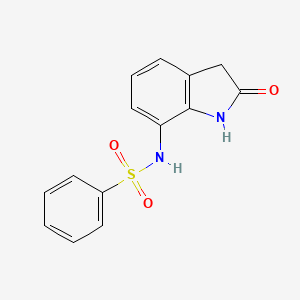![molecular formula C14H14N2O4S B7578557 2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid, also known as P3S, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide-based compounds and has demonstrated its potential as a therapeutic agent in various biological systems.
作用機序
The mechanism of action of 2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. By inhibiting CAIX, this compound reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells. This compound has also been shown to modulate the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, and modulates the immune system. This compound has also been shown to reduce the acidity of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer cells. This compound is also relatively easy to synthesize and purify, which makes it readily available for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of 2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid in scientific research. One potential application is in the development of cancer therapies that target CAIX. This compound could also be used as a tool to study the role of sulfonamide-based compounds in biological systems. In addition, this compound could be modified to improve its solubility and pharmacokinetic properties, which would make it more suitable for in vivo studies.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has demonstrated its potential as a therapeutic agent in various biological systems. It inhibits the growth of cancer cells, reduces inflammation, and modulates the immune system. This compound has also been used as a tool to study the role of sulfonamide-based compounds in biological systems. While this compound has several advantages for scientific research, its low solubility in water is a limitation that needs to be addressed. Overall, this compound has significant potential for future scientific research and therapeutic development.
合成法
The synthesis of 2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid involves the reaction of 3-aminopyridine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium hydrosulfite and benzoic acid. The final product is obtained after purification by column chromatography. The yield of this compound is around 50%, and the purity is above 95%.
科学的研究の応用
2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. This compound has also been used as a tool to study the role of sulfonamide-based compounds in biological systems.
特性
IUPAC Name |
2-[2-(pyridin-3-ylsulfonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(18)13-6-2-1-4-11(13)7-9-16-21(19,20)12-5-3-8-15-10-12/h1-6,8,10,16H,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJCIOBYZPWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNS(=O)(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)






![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)